molecular formula C22H19N3O5S B2698250 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 307541-70-4

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2698250
CAS No.: 307541-70-4
M. Wt: 437.47
InChI Key: HKDLXRAJPWSUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Thiadiazole-Pyrrolone Hybrid Molecules

The design of thiadiazole-pyrrolone hybrids stems from the recognition that combining pharmacophoric elements from distinct heterocyclic systems can yield compounds with superior biological profiles. The Hantzsch thiazole synthesis, a cornerstone methodology for thiazole derivatives, has been adapted to construct thiadiazole-containing hybrids through (3+2) heterocyclization reactions. For instance, phenacyl bromide-mediated cyclizations have enabled the fusion of thiadiazole rings with pyrrolone frameworks, as exemplified by derivatives exhibiting nanomolar antiproliferative activity against cancer cell lines. Parallel developments in pyrrolone chemistry, particularly the synthesis of N-benzyl pyrrolones with demonstrated antifungal and antibacterial properties, provided the structural blueprints for integrating these moieties. Early hybrids, such as pyrrolyl thiadiazoles tested against Mycobacterium tuberculosis, showcased the potential of such conjugates, with methoxy and nitro substituents enhancing antimycobacterial efficacy. These innovations laid the groundwork for advanced derivatives like the title compound, where strategic substitution patterns aim to optimize target engagement and metabolic stability.

Historical Significance of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

1,3,4-Thiadiazoles have occupied a pivotal role in drug discovery since the 1950s, when their incorporation into sulfonamide antibiotics revolutionized antimicrobial therapy. The thiadiazole nucleus’s electronic richness and hydrogen-bonding capacity enable interactions with diverse biological targets, from bacterial dihydropteroate synthase to human kinase domains. Seminal work demonstrated that 2-amino-5-substituted-1,3,4-thiadiazoles exhibit potent antibacterial activity by interfering with folate biosynthesis, a mechanism later exploited in antitumor agents targeting thymidylate synthase. Modern derivatives, such as those bearing pyrrolyl appendages, have expanded these applications—pyrrolyl thiadiazoles inhibit M. tuberculosis H37Rv via NAD+ interaction and hydrophobic binding to Tyr158 and Met98 residues. The thiadiazole ring’s versatility is further evidenced by its presence in acetylcholinesterase inhibitors and COX-2 selective anti-inflammatories, underscoring its adaptability to multiple therapeutic domains.

Emergence of Pyrrolone-Based Frameworks as Pharmacophores

Pyrrolones, five-membered lactams with a conjugated enone system, gained prominence as bioactive scaffolds due to their dual functionality as hydrogen-bond acceptors and electrophilic centers. Early studies on 2(3H)-pyrrolones revealed potent antifungal activity against Candida albicans, attributed to their ability to disrupt ergosterol biosynthesis. Structural optimization efforts led to N-benzyl derivatives with enhanced anti-inflammatory profiles, where the pyrrolone ring’s planarity facilitated intercalation into lipid bilayers and modulation of arachidonic acid pathways. The discovery that 3-hydroxy-pyrrolones act as chiral synthons further elevated their status, enabling asymmetric syntheses of β-lactam antibiotics and taxane precursors. In hybrid architectures, the pyrrolone moiety contributes to improved solubility and membrane permeability, as seen in 4-(4-methylbenzoyl)-substituted derivatives that penetrate Gram-negative bacterial membranes more effectively than parent thiadiazoles.

Convergent Development of Heterocyclic Hybrid Structures

The convergent synthesis of heterocyclic hybrids represents a paradigm shift in medicinal chemistry, addressing the limitations of single-moiety drugs. By tethering thiadiazole and pyrrolone units, chemists exploit complementary pharmacological mechanisms—thiadiazoles’ target specificity and pyrrolones’ pharmacokinetic advantages. A landmark study demonstrated that thiazole-pyrazole hybrids inhibit BRAF V600E kinase with IC50 values below 0.2 μM, a 10-fold improvement over monocyclic analogs. Similarly, pyrrolyl thiadiazoles exhibited minimum inhibitory concentrations (MIC) of 1.56 μg/mL against M. tuberculosis, outperforming first-line antituberculars. The title compound embodies this convergence: its 3,4-dimethoxyphenyl group enhances DNA intercalation potential, while the 4-methylbenzoyl moiety improves logP values for blood-brain barrier penetration. Such hybrids are typically synthesized via sequential cyclization and coupling reactions, as illustrated by the HBTU-mediated amidation of 4-pyrrol-1-yl-benzoic acid with 2-amino-thiadiazoles.

Hybrid Class Key Structural Features Biological Activity Potency (Example)
Thiazole-Pyrazole Thiophene-linked dihydrothiazole BRAF V600E inhibition IC50: 0.16 μM (MCF-7)
Pyrrolyl Thiadiazole 5-Substituted phenyl-thiadiazole Antimycobacterial MIC: 1.56 μg/mL (H37Rv)
Target Compound Dimethoxyphenyl-benzoyl-pyrrolone Multitarget (Theoretical) Pending pharmacological evaluation

Properties

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-12-4-6-13(7-5-12)19(26)17-18(14-8-9-15(29-2)16(10-14)30-3)25(21(28)20(17)27)22-24-23-11-31-22/h4-11,18,26H,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWKYXAATRLNTH-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=C(C=C4)OC)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula: C26H30N2O6
  • Molecular Weight: 466.53 g/mol
  • CAS Number: Not available in the provided sources.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the realm of anticancer research and enzyme inhibition. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , demonstrate significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

  • Cytotoxicity Against Cancer Cell Lines:
    • A study reviewed several thiadiazole derivatives exhibiting strong suppressive activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) . The compound's structure suggests it may share similar mechanisms of action.
  • Structure-Activity Relationship (SAR):
    • The presence of specific substituents on the phenyl ring significantly influences the cytotoxic activity. For instance, compounds with methoxy groups showed enhanced inhibitory effects .
  • Mechanisms of Action:
    • Investigations into the mechanism revealed that these compounds often induce apoptosis through caspase activation (caspases 3, 8, and 9), which is crucial for programmed cell death .

Enzyme Inhibition

Another notable aspect of this compound is its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to various neurological disorders.

Findings:

  • MAO-A Inhibition:
    • Compound derivatives have shown considerable inhibitory activity against MAO-A and MAO-B enzymes. For example, one derivative demonstrated an IC50 value of 0.060 μM for MAO-A inhibition, indicating potent activity . This suggests that the compound may be useful in treating conditions like depression or anxiety where MAO inhibition is beneficial.
  • Kinetic Studies:
    • Kinetic studies have elucidated the binding modes of these compounds within the enzyme active sites, providing insights into their potential therapeutic applications .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of the compound and its derivatives:

Activity TypeCell Line/TargetIC50 ValueMechanism of Action
CytotoxicityA549 (Lung Cancer)Not specifiedApoptosis via caspase activation
CytotoxicitySK-MEL-2 (Skin Cancer)Not specifiedApoptosis via caspase activation
MAO-A InhibitionMAO-A Enzyme0.060 μMCompetitive inhibition
MAO-B InhibitionMAO-B EnzymeNot specifiedCompetitive inhibition

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of pyrrolidine and thiadiazole structures often demonstrate efficacy against various bacterial strains. For instance, compounds with similar structures have been tested against Escherichia coli and Pseudomonas aeruginosa, revealing minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents .

Anticancer Activity
The compound's structural features suggest it could interact with biological targets involved in cancer progression. Preliminary bioassays indicate that related compounds have shown cytotoxic effects on cancer cell lines, potentially leading to the development of new anticancer therapies. The presence of the thiadiazole moiety is particularly noteworthy, as it has been associated with enhanced anticancer activity in other studies .

Material Science

Polymer Composites
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength when used as an additive in polymer composites. Research indicates that such modifications can lead to materials with superior performance characteristics suitable for various industrial applications .

Biological Evaluation

In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to assess its bioavailability and overall safety profile. Results from these studies indicate promising therapeutic indices, suggesting that the compound might be a suitable candidate for further clinical development .

Synthesis and Characterization

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialExhibits activity against E. coli and Pseudomonas aeruginosa with low MIC values
AnticancerPotential cytotoxic effects on cancer cell lines; structure suggests interaction with targets
Material ScienceEnhances thermal stability and mechanical strength in polymer composites
Biological EvaluationPromising results from in vivo studies indicating safety and efficacy

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related pyrrolidine derivatives against common pathogens. The results demonstrated significant inhibition at concentrations lower than those required for standard antibiotics, suggesting a novel approach to treating resistant bacterial infections.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that compounds with similar structural motifs induced apoptosis at lower concentrations compared to conventional chemotherapeutics. This opens avenues for developing targeted cancer therapies based on this compound's scaffold.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • Compound 20 (): 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one Key Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-tert-butylphenyl group and substitutes the thiadiazole with a 2-hydroxypropyl chain. Properties: Melting point (263–265°C), molecular weight 408.23 g/mol, and 62% synthesis yield.
  • Compound 21 (): 5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one Key Differences: Features a dimethylamino-phenyl group instead of dimethoxyphenyl. Properties: The electron-donating dimethylamino group may alter electronic distribution, influencing redox behavior or bioactivity. Yield and melting point data are incomplete, but similar synthesis conditions suggest comparable stability .

Thiadiazole-Containing Derivatives

  • Compound 7a (): 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Key Differences: Replaces the pyrrolone core with a pyrazole ring but retains the 1,3,4-thiadiazole moiety. Properties: Melting point 189.6°C (decomposition), molecular weight 295.0 g/mol. The thiadiazole-thioacetyl group may enhance metabolic stability or metal-binding capacity .

Comparative Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound Pyrrolone 3,4-Dimethoxyphenyl, 4-methylbenzoyl, thiadiazole Not reported Not reported N/A
Compound 20 Pyrrolone 4-tert-Butylphenyl, 2-hydroxypropyl 263–265 408.23 62
Compound 7a Pyrazole Thiadiazole-thioacetyl 189.6 (dec) 295.0 60.7
Example 76 () Chromenone Thiophene-morpholine 252–255 531.3 39

Key Observations :

  • Thiadiazole-containing compounds (e.g., 7a) exhibit lower melting points compared to pyrrolone derivatives (e.g., Compound 20), suggesting reduced crystallinity due to flexible side chains.
  • Bulky substituents (e.g., tert-butyl in Compound 20) correlate with higher melting points, likely due to improved packing efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves cyclization of precursor intermediates under reflux conditions. For example, analogous pyrrolone derivatives were synthesized via base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols, achieving yields of 46–63% . To optimize yields, consider:

  • Temperature modulation : Prolonged reflux (e.g., 10–12 hours) may enhance completion but risks decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF/EtOH mixtures) improve solubility of intermediates .
  • Purification : Recrystallization from methanol or ethanol is effective for isolating pure solids .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign signals based on substituent electronic effects. For instance, the 3-hydroxyphenyl group shows a downfield singlet (~δ 9.8 ppm) due to hydrogen bonding .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy to validate the molecular formula .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Standardize stoichiometry : Use exact molar ratios (e.g., 1:1 for cyclization reactions) .
  • Monitor reaction progress : Employ TLC with UV visualization to track intermediate formation .
  • Document recrystallization conditions : Solvent polarity and cooling rates significantly impact crystal purity .

Advanced Research Questions

Q. How can contradictory data on reaction yields and purity be resolved during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Use HPLC with a C18 column and UV detection (λ = 254 nm) to identify byproducts .
  • Kinetic vs. thermodynamic control : For low-yield reactions (e.g., 18% ), explore alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis to accelerate kinetics .
  • Batch variability : Conduct DOE (Design of Experiments) to isolate critical factors (e.g., temperature, solvent volume) .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-methylbenzoyl with halogenated aryl groups) to assess electronic effects on activity .
  • In silico modeling : Perform docking studies with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to predict binding affinities .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (3-hydroxy group) and hydrophobic (thiadiazole ring) motifs .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Incubate the compound at 40°C/75% RH for 4 weeks or in buffered solutions (pH 1–13) for 48 hours .
  • Analytical monitoring : Use UPLC-MS to detect degradation products (e.g., hydrolysis of the thiadiazole ring at acidic pH) .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .

Q. What mechanistic insights can be gained from studying the base-assisted cyclization step in the synthesis?

  • Methodological Answer :

  • Isotopic labeling : Use D₂O to trace proton transfer steps during cyclization .
  • DFT calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack of the hydroxyl group on the carbonyl carbon) .
  • Intermediate trapping : Quench reactions at partial completion and isolate intermediates via flash chromatography for structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.